7-Methyl-5-aminobenzothiazole
Overview
Description
Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They have gained popularity due to their prominent medicinal importance .
Synthesis Analysis
Synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
Benzothiazole analogs are very interesting due to their potential activity against several infections. The optimized geometry, geometrical parameters, and vibrational spectra of these compounds have been analyzed .Chemical Reactions Analysis
2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole compounds can vary. For example, 5-Aminobenzothiazole is a solid with an off-white to yellow appearance .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methyl-1,3-benzothiazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGDKTMWJAQMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1SC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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